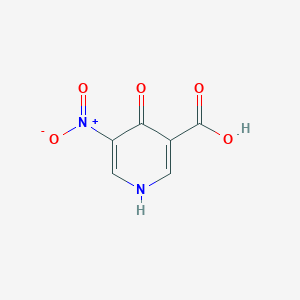
Boc-6-chloro-DL-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-6-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which has been modified by the addition of a chlorine atom at the 6th position of the indole ring and a t-Boc (tert-butyloxycarbonyl) protective group. This compound is of interest due to its potential applications in peptide chemistry and drug delivery systems. The presence of the chlorine atom and the protective group can influence the compound's reactivity and its incorporation into larger molecular structures .
Synthesis Analysis
The synthesis of 6-chloro-D-tryptophan, a related compound, involves a multi-step process starting from D-tryptophan. This process includes nitration, hydrogenation, and diazotization, followed by a reaction with cuprous chloride to introduce the chlorine atom . For the synthesis of Boc-protected tryptophan derivatives, the Nα-Boc-L-tryptophan is used as a starting material for the synthesis of amphiphilic triblock copolymers, indicating that similar methods could be adapted for the synthesis of Boc-6-chloro-DL-tryptophan .
Molecular Structure Analysis
The molecular structure of Boc-6-chloro-DL-tryptophan would feature the indole ring characteristic of tryptophan, with a chlorine atom at the 6th position. The t-Boc protective group would be attached to the nitrogen of the amino group, which is important for the stability of the compound during synthesis and its subsequent deprotection for incorporation into peptides or other structures .
Chemical Reactions Analysis
The presence of the chlorine atom on the indole ring can make Boc-6-chloro-DL-tryptophan a reactive intermediate for further chemical modifications. The t-Boc group is commonly used in peptide synthesis to protect the amino group during coupling reactions and can be removed under acidic conditions once the desired modifications are complete .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of Boc-6-chloro-DL-tryptophan are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of the chlorine atom and the t-Boc protective group would likely affect the compound's solubility, reactivity, and stability. For example, the amphiphilic nature of Boc-protected tryptophan derivatives allows them to form micelles and exhibit self-assembly behavior in solution, which could be relevant for Boc-6-chloro-DL-tryptophan in drug delivery applications .
Applications De Recherche Scientifique
Synthesis of Derivatives and Building Blocks
- Boc-6-chloro-DL-tryptophan is utilized in the synthesis of various derivatives. For instance, 5,6-Dibromo-tryptophan derivatives, closely related to Boc-6-chloro-DL-tryptophan, serve as important building blocks in peptide chemistry. These derivatives find use in the synthesis of bioactive natural compounds (Mollica et al., 2011).
Polymer Chemistry
- In polymer chemistry, methacrylate monomers with a chiral tryptophan moiety (similar to Boc-6-chloro-DL-tryptophan) are polymerized to create biocompatible, fluorescent, chiral polymers with smart pH-responsiveness. This application is significant for drug delivery systems and other biomedical uses (Roy et al., 2013).
Enzymatic and Chemocatalytic Processes
- The compound is involved in enzymatic and chemocatalytic processes. For example, the combination of biocatalytic halogenation of l-tryptophan with subsequent Suzuki–Miyaura cross-coupling reactions enables the synthesis of various aryl-substituted tryptophan derivatives. This method can be applied for peptide or peptidomimetic synthesis (Frese et al., 2016).
Drug Delivery Applications
- Boc-6-chloro-DL-tryptophan is used in the synthesis of amphiphilic copolymers for potential drug delivery applications. The ability to form different structures, such as spherical micelles, makes these copolymers useful in controlled drug release (Voda et al., 2016).
Optical Purity and Chiral Separation
- The compound is pivotal in the study of chiral separation and optical purity evaluation, particularly in medicinal chemistry. For example, the enantiomeric separation of 6-chloro-L-tryptophan, a derivative, was achieved for assessing its optical purity, a critical aspect in synthesizing bioactive compounds (Fukushima et al., 2015).
Conformational Analysis in Peptide Design
- In peptide design, Boc-6-chloro-DL-tryptophan analogs are synthesized to create conformationally constrained tryptophan derivatives. This is useful in understanding peptide structure and functionality (Pulka et al., 2007).
Catalytic Reactions
- The compound is used in catalytic reactions, such as palladium(II)-catalyzed norbornene-mediated regioselective alkylation, providing a method for functional group modification without affecting the stereogenic center of amino acids (Potukuchi & Bach, 2013).
Antimicrobial Peptide Synthesis
- Boc-6-chloro-DL-tryptophan is used in the synthesis of indolicidin, an antimicrobial peptide. This application is vital in developing new therapeutic agents (Andreu & García, 2004).
Biocatalysis
- The compound is significant in biocatalysis, as seen in the study of tryptophan halogenases. These enzymes, which modify tryptophan derivatives, play a crucial role in natural product biosynthesis (Zeng & Zhan, 2011).
Corrosion Inhibition
- Interestingly, tryptophan, including its derivatives like Boc-6-chloro-DL-tryptophan, has been studied as a potential copper corrosion inhibitor in certain acidic environments. This highlights its utility in industrial applications (Moretti & Guidi, 2002).
Spectroscopic Characterization of Proteins
- It plays a role in the spectroscopic characterization of proteins, as modifications of tryptophan residues can offer insights into protein structure and dynamics (Goswami et al., 2010).
Safety And Hazards
Boc-6-chloro-DL-tryptophan is classified as an irritant . The safety information pictograms indicate that it can cause harm if swallowed (H303) and can cause eye irritation (H320) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-6-chloro-DL-tryptophan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
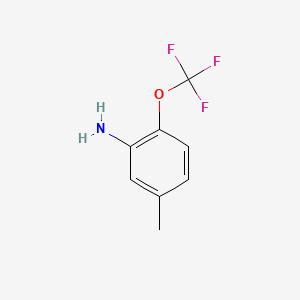
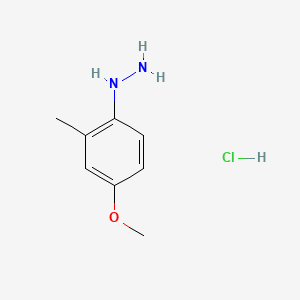
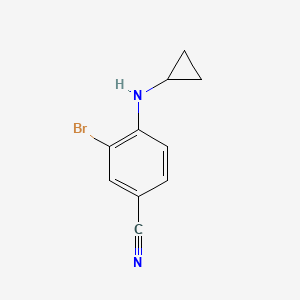
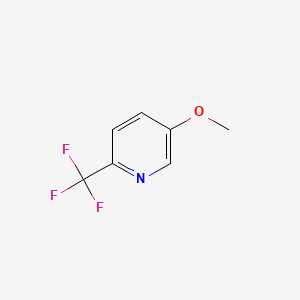

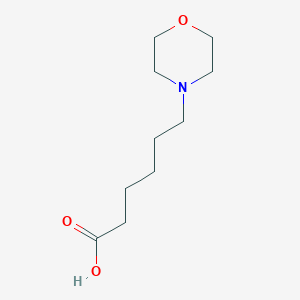

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)



